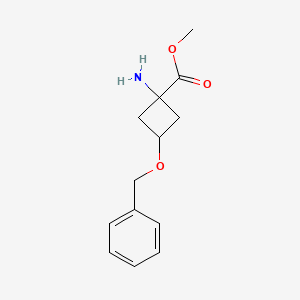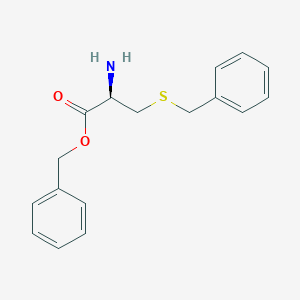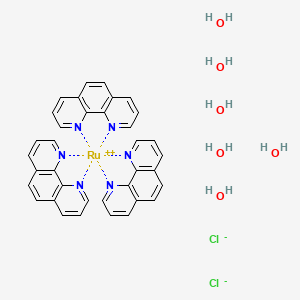
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is a coordination compound with the formula [Ru(phen)3]Cl2·6H2O. It is known for its distinctive red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学研究应用
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic transformations.
Biology: The compound is studied for its interactions with DNA and its potential as a photodynamic therapy agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to generate reactive oxygen species under light irradiation.
Industry: It is used in the development of light-emitting devices and sensors .
作用机制
The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then interact with biological molecules, leading to various effects such as DNA damage in cancer cells .
相似化合物的比较
Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride monohydrate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is unique due to its specific ligand arrangement and its photophysical properties. Compared to similar compounds, it has distinct absorption and emission spectra, making it particularly useful in applications requiring precise photochemical control .
属性
分子式 |
C36H36Cl2N6O6Ru |
|---|---|
分子量 |
820.7 g/mol |
IUPAC 名称 |
1,10-phenanthroline;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
InChI 键 |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
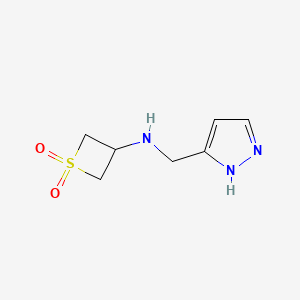
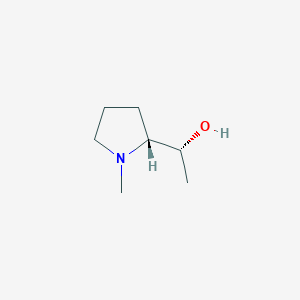
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

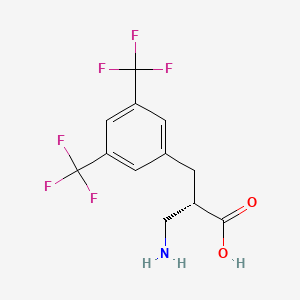

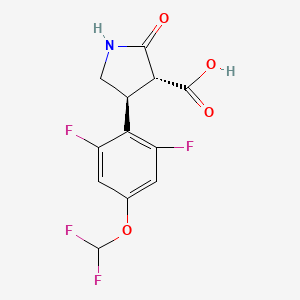
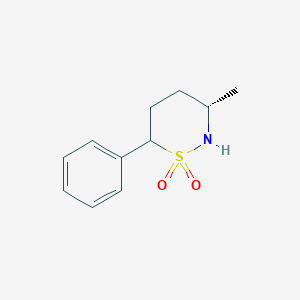
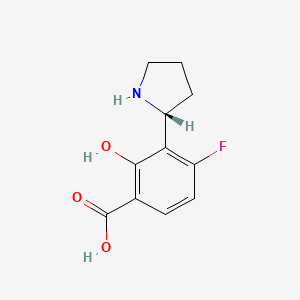
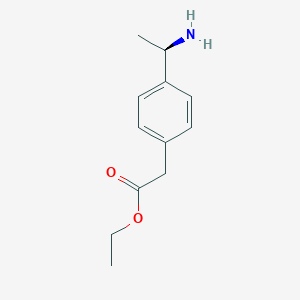
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
